2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone
Description
2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-c]quinazoline class. Its structure features a triazoloquinazoline core substituted at position 2 with a 2-methoxyphenyl group and at position 5 with a sulfanyl-phenylethanone moiety.
Properties
Molecular Formula |
C24H18N4O2S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H18N4O2S/c1-30-21-14-8-6-12-18(21)22-26-23-17-11-5-7-13-19(17)25-24(28(23)27-22)31-15-20(29)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChI Key |
QUFFERWBLAEQPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone involves several steps. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate. This intermediate is then cyclized with an appropriate aldehyde to form the triazoloquinazoline core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenylboronic acid and a suitable halogenated triazoloquinazoline derivative.
Attachment of the Phenylethanone Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the triazoloquinazoline core and the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, making it a promising candidate for the development of new antibiotics.
Enzyme Inhibition: The compound has been found to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are targets for the treatment of diseases like glaucoma and Alzheimer’s.
Antioxidant Properties:
Mechanism of Action
The mechanism of action of 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active sites of enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity and preventing the progression of diseases.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to the inhibition of cancer cell proliferation.
Oxidative Stress Modulation: The compound’s antioxidant properties help in scavenging free radicals, reducing oxidative stress, and protecting cells from damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazoline derivatives are well-documented for their diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural and Functional Comparison
Key Observations
Substituent Effects on Activity: The 2-methoxyphenyl group in the target compound may confer improved pharmacokinetic properties compared to non-polar substituents (e.g., furan or simple aryl groups). Methoxy groups are known to enhance metabolic stability and receptor binding in medicinal chemistry . The sulfanyl-phenylethanone moiety differs from the thiolate salts in 102a–c.
Antibacterial vs. Antitumor Profiles: Compounds like 102a–c prioritize antibacterial activity, with MIC values as low as 12.5 µg/ml against S. aureus. The target compound’s sulfanyl group could similarly disrupt bacterial enzyme systems (e.g., thioredoxin reductase) . In contrast, antitumor analogs (100c–g) rely on aromatic substituents to intercalate DNA or inhibit kinases. The phenylethanone group in the target compound may offer a dual mechanism by combining redox activity (via sulfanyl) with kinase inhibition (via quinazoline core) .
Resistance and Selectivity :
- The furan-substituted 102c shows efficacy against MRSA, suggesting that bulky or heterocyclic substituents mitigate resistance mechanisms. The 2-methoxyphenyl group in the target compound could similarly evade efflux pumps or modify target binding .
Research Implications and Limitations
- Data Gaps : Direct pharmacological data for the target compound (e.g., IC50, MIC) are absent in the provided evidence, necessitating further experimental validation.
- Synthetic Accessibility: The sulfanyl-phenylethanone substituent may pose synthetic challenges compared to thiolate salts, requiring optimized coupling protocols.
- Therapeutic Potential: Structural parallels to 102a–c and 100c–g suggest the target compound warrants evaluation in both antimicrobial and anticancer assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
